3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one
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Overview
Description
3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzofuran ring, a nitro group, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)aniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to a nitroalkene formation reaction, followed by cyclization to yield the final benzofuran product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and triggering a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
Trifloxystrobin: A fungicide with a similar trifluoromethyl-substituted phenyl group.
Coumarin Derivatives: Compounds with a benzofuran ring structure, used in various medicinal applications.
Uniqueness
What sets 3-[(E)-1-nitro-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one apart is its combination of a nitro group, a trifluoromethyl group, and a benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-[(E)-1-nitro-2-[3-(trifluoromethyl)anilino]ethenyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c18-17(19,20)10-4-3-5-11(8-10)21-9-14(22(24)25)15-12-6-1-2-7-13(12)16(23)26-15/h1-9,15,21H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCQOZYXSOINRI-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC=CC(=C3)C(F)(F)F)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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